molecular formula C14H24O2 B1671448 Geranyl butyrate CAS No. 106-29-6

Geranyl butyrate

Cat. No.: B1671448
CAS No.: 106-29-6
M. Wt: 224.34 g/mol
InChI Key: ZSBOMYJPSRFZAL-JLHYYAGUSA-N
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Mechanism of Action

Target of Action

Geranyl butyrate is primarily targeted towards the olfactory receptors in humans . It is a flavor ester, an organic compound widely used in the food industry to enhance the aroma and taste of products .

Mode of Action

This compound is formed through the esterification of geraniol, a naturally occurring compound found in various fruits and plants, with butyric acid . This compound interacts with its targets (olfactory receptors) by binding to them and triggering a sensory response that is perceived as a specific smell or taste .

Biochemical Pathways

The synthesis of this compound involves the enzymatic esterification of geraniol and butyric acid . This process is catalyzed by Eversa Transform 2.0, a commercial lipase derived from the lipase from Thermomyces lanuginosus . The reaction is optimized using the Taguchi method, and a conversion of 93% is obtained at the optimal reaction conditions .

Pharmacokinetics

As a flavor ester, it is generally considered safe for consumption and is used in accordance with guidelines established by regulatory bodies governing food safety and quality control .

Result of Action

The primary result of this compound’s action is the enhancement of the aroma and taste of food and beverage products . It exhibits a fruity and floral scent reminiscent of fresh and tropical fruits such as pineapple, peach, and strawberry . This unique scent can trigger pleasurable associations and evoke memories, creating a sense of familiarity with the product .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other flavor compounds can affect the perception of its aroma. Additionally, the pH, temperature, and other conditions of the food or beverage product can impact the stability and efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Geranyl butyrate is produced through the esterification reaction between an alcohol (acyl acceptor) and an organic acid (acyl donor) . The process involves two consecutive processes: acylation and deacylation . In the acylation process, the serine amino acid residue from the active site promotes a nucleophilic attack on the electrophilic carbon atom of the substrate .

Cellular Effects

This compound has been shown to have anti-inflammatory, analgesic, and anti-rheumatic effects in animal models . It is also antinociceptive, which may be beneficial for both acute and chronic inflammation . Butyrate, a bacterial metabolite synthesized in the gut, exhibits a broad range of pharmacological activities, including microbiome modulation, anti-inflammatory, anti-obesity, metabolic pathways regulation, anti-angiogenesis, and antioxidant .

Molecular Mechanism

The molecular mechanism of this compound involves the stabilization of the enzyme-substrate complex . Detailed mechanistic studies identified the nucleophilic attack of the deacylation reaction as the rate-limiting step of the entire mechanism, which has a free energy barrier of 14.0 kcal/mol .

Temporal Effects in Laboratory Settings

This compound is produced in aqueous media using a commercial lipase derived from the lipase from Thermomyces lanuginosus . The chemical process was optimized using the Taguchi method, and a conversion of 93% was obtained at the optimal reaction conditions of: 1:5 molar ratio (v/v), 15% biocatalyst load (w/w), at 50 °C, in 6 h .

Metabolic Pathways

This compound is synthesized through the esterification reaction between an alcohol (acyl acceptor) and an organic acid (acyl donor) . This process involves the interaction with enzymes and other biomolecules, leading to the production of this compound.

Subcellular Localization

Geranylgeranyl diphosphate synthase, an enzyme involved in the synthesis of this compound, has been shown to be predominantly localized in chloroplasts .

Preparation Methods

Synthetic Routes and Reaction Conditions: Geranyl butyrate can be synthesized through the esterification of geraniol and butyric acid. This reaction can be catalyzed by enzymes such as Candida antarctica lipase B (CALB) in organic solvents like n-heptane . The reaction conditions typically involve a biocatalyst concentration of 20.9 g/L, geraniol concentration of 0.57 mol/L, butanoic acid/geraniol molar ratio of 1.21:1, and water activity of 0.53. Under these conditions, a geraniol conversion rate of 98.5% can be achieved in 9 hours .

Industrial Production Methods: In industrial settings, this compound is often produced using immobilized enzymes in continuous-flow packed-bed reactors. This method allows for high conversion rates and yields, with optimized conditions including a 1:1 molar ratio of geraniol to butyric acid, a temperature of 70°C, and a residence time of 15 minutes .

Chemical Reactions Analysis

Types of Reactions: Geranyl butyrate primarily undergoes esterification reactions. It can also participate in transesterification, hydrolysis, and amidation reactions .

Common Reagents and Conditions:

    Esterification: Geraniol and butyric acid in the presence of lipase enzymes such as Candida antarctica lipase B.

    Transesterification: this compound can be transesterified with other alcohols in the presence of lipase enzymes.

    Hydrolysis: this compound can be hydrolyzed back to geraniol and butyric acid using water and an acid or base catalyst.

Major Products:

    Esterification: this compound.

    Transesterification: Various geranyl esters depending on the alcohol used.

    Hydrolysis: Geraniol and butyric acid.

Scientific Research Applications

Geranyl butyrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Geranyl butyrate is similar to other geranyl esters such as geranyl acetate, geranyl propionate, and geranyl formate. These compounds share similar fruity and floral scents but differ in their specific odor profiles and applications . For example:

    Geranyl acetate: Has a more pronounced floral scent and is commonly used in perfumes.

    Geranyl propionate: Exhibits a fruity scent similar to this compound but with a slightly different aroma profile.

    Geranyl formate: Known for its sweet and fruity scent, often used in flavoring agents.

This compound stands out due to its unique combination of fruity and floral notes, making it a versatile ingredient in various industries .

Properties

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h8,10H,5-7,9,11H2,1-4H3/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBOMYJPSRFZAL-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047152
Record name Geranyl butyrate
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Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

colourless to pale yellow liquid/fruity, rose-like odour
Record name Geranyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/284/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 6 ml 80% alcohol (in ethanol)
Record name Geranyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/284/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.889-0.904
Record name Geranyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/284/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

106-29-6, 2173-82-2
Record name Geranyl butyrate
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Record name Geranyl butyrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Geranyl butyrate
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Record name Butanoic acid, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester
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Record name Geranyl butyrate
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Record name Geranyl butyrate
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Record name 3,7-Dimethyl-2,6-octadienyl Butyrate
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Record name GERANYL BUTYRATE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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